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Introduction

Extracellular adenosine triphosphate (ATP) and its hydrolysis product, adenosine diphosphate
(ADP), are critical signaling molecules involved in a vast array of physiological processes
through the activation of purinergic P2 receptors. The concentration and duration of action of
these nucleotides are tightly regulated by a family of cell surface enzymes known as
ectonucleotidases. ARL67156, also known as FPL 67156 (6-N,N-Diethyl-D-[3,y-
dibromomethylene adenosine triphosphate), is a key pharmacological tool used to investigate
the roles of these enzymes and the broader implications of purinergic signaling. This technical
guide provides an in-depth overview of the mechanism of action of ARL67156, its impact on
ATP and ADP metabolism, and detailed experimental protocols for its study.

Mechanism of Action of ARL67156

ARLG67156 is a synthetic, non-hydrolysable analog of ATP.[1] Its primary mechanism of action
is the competitive inhibition of certain ecto-ATPases, thereby preventing the degradation of
extracellular ATP.[1][2] By substituting the 3,y-oxygen atom of the triphosphate chain with a
dibromomethylene group, the molecule becomes resistant to cleavage by ectonucleotidases.[3]
[4] This structural modification allows ARL67156 to bind to the active site of these enzymes
without being broken down, thus blocking the hydrolysis of natural substrates like ATP.
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ARLG67156 is not a universal ecto-ATPase inhibitor. Its inhibitory activity is specific to a subset
of these enzymes, primarily the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-
NTPDase) and Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (E-NPP) families.

Impact on ATP and ADP Metabolism

The primary consequence of ARL67156 administration in a biological system is the
potentiation of ATP-mediated signaling.[5] By inhibiting the enzymatic breakdown of ATP to
ADP and subsequently to adenosine monophosphate (AMP), ARL67156 effectively increases
the local concentration and prolongs the half-life of extracellular ATP.[1][6][7] This leads to
enhanced activation of P2 receptors, which can have significant downstream effects on cellular
function.[5]

Interestingly, studies have shown that ARL67156 can have a more pronounced inhibitory effect
on the degradation of ADP compared to ATP in certain tissues, such as murine colonic
muscles.[8][9] This suggests that in some contexts, the observed physiological effects of
ARL67156 may be due to the accumulation of ADP rather than ATP.[8][9] This differential
inhibition is a critical consideration for researchers when interpreting experimental results.

The inhibition of ecto-ATPases by ARL67156 has been shown to enhance various
physiological responses, including sympathetic neurotransmission and smooth muscle
contraction.[5]

Quantitative Data on ARL67156 Inhibition

The inhibitory potency of ARL67156 varies depending on the specific ectonucleotidase. The
following tables summarize the available quantitative data on the inhibition of human and
mouse ectonucleotidases by ARL67156.

Human Ectonucleotidase Inhibition Type Ki (uM)
NTPDasel (CD39) Competitive 11 + 3[1][2]
NTPDase3 Competitive 18 + 4[1][2]
NPP1 Competitive 12 + 3[1][2]
Ecto-5'-nucleotidase (CD73) Weak Inhibition
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Mouse Ectonucleotidase Inhibition Status

Partially but significantly inhibited at 50-100
NTPDasel

HM1][2]

Partially but significantly inhibited at 50-100
NTPDase3

HM[1][2]
NTPDase8 Weak inhibitor, especially on ADPase activity[1]

Note: ARL67156 is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, and

ecto-5"-nucleotidase.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by ARL67156 and a
typical experimental workflow for studying its effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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